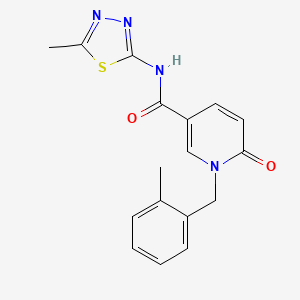
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its synthesis, biological mechanisms, and various studies highlighting its efficacy against different cancer cell lines.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4OS |
| Molecular Weight | 276.36 g/mol |
| CAS Number | 141400-70-6 |
| IUPAC Name | 2-[benzyl(methyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the thiadiazole ring and subsequent modifications to incorporate the dihydropyridine and acetamide moieties. The detailed synthetic pathway can vary but generally follows established protocols for heterocyclic compounds.
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro evaluations revealed that derivatives of 5-methyl-1,3,4-thiadiazole displayed potent cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for some derivatives were reported as low as 0.28 µg/mL for MCF-7 cells .
-
Mechanism of Action : The anticancer effects are attributed to several mechanisms:
- Induction of apoptosis through the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .
- Cell cycle arrest at specific phases (G2/M) leading to inhibited proliferation of cancer cells .
- Modulation of signaling pathways involved in cancer cell survival and proliferation.
Selectivity and Safety
The selectivity of these compounds towards cancer cells over normal cells is a critical aspect of their therapeutic potential. Studies have shown that certain thiadiazole derivatives exhibit higher cytotoxicity against cancerous cells while sparing normal mammalian cells like Vero cells . This selectivity is crucial for reducing side effects in potential therapeutic applications.
Study 1: Antitumor Efficacy
In a recent study published in Molecules, a series of thiadiazole-based compounds were synthesized and tested for their anticancer activity. Among them, one derivative exhibited an IC50 value of 9.6 µM against HL-60 (acute promyelocytic leukemia) cells. The study highlighted the downregulation of matrix metalloproteinase (MMP) and vascular endothelial growth factor A (VEGFA), suggesting a mechanism involving inhibition of tumor metastasis .
Study 2: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis indicated that modifications on the thiadiazole ring significantly impacted biological activity. For example, substituents on the benzyl moiety enhanced lipophilicity and improved cellular uptake, leading to increased cytotoxicity against MCF-7 cells .
属性
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-5-3-4-6-13(11)9-21-10-14(7-8-15(21)22)16(23)18-17-20-19-12(2)24-17/h3-8,10H,9H2,1-2H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMMXGBBTQFXPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














